Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,4-d]pyridazine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The compound belongs to the class of pyridazines and pyridazinones . These classes of compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . The specific targets would depend on the exact structure and functional groups present in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as substituted thiophenes and hydrazine derivatives under acidic or basic conditions.
Introduction of the Phenyl and Oxo Groups: The phenyl group can be introduced via Friedel-Crafts acylation, while the oxo group can be added through oxidation reactions.
Amidation: The 4-methylbenzamido group is introduced through an amidation reaction, typically using 4-methylbenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, often using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.
Comparison with Similar Compounds
Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives:
Ethyl 5-amino-7-bromo-3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: This compound has similar structural features but includes bromine atoms, which may alter its reactivity and biological activity.
Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate: This derivative has an acetamido group instead of a methylbenzamido group, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-[(4-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)15-11-9-14(2)10-12-15)18(17)22(28)26(25-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAPNPFUAPGUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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